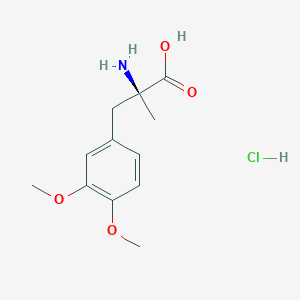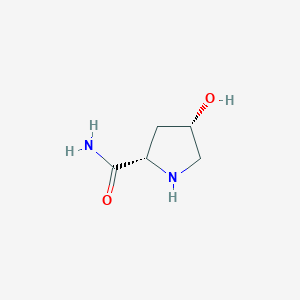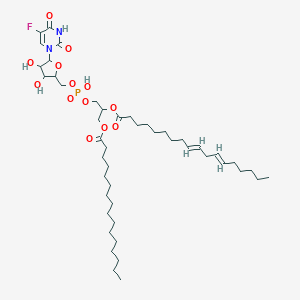![molecular formula C13H17ClN2S B135507 1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine CAS No. 159298-83-6](/img/structure/B135507.png)
1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine is a chemical compound that has been studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit interesting pharmacological properties. In
Applications De Recherche Scientifique
1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine has been studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, antidepressant, and anxiolytic properties in animal models. It has also been found to have potential as a treatment for neuropathic pain, as it has been shown to reduce pain sensitivity in animal models.
Mécanisme D'action
The exact mechanism of action of 1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety, depression, and seizures. It has been shown to enhance the activity of the GABA-A receptor, which is responsible for inhibitory neurotransmission in the brain.
Effets Biochimiques Et Physiologiques
1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine has been found to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, which is an excitatory neurotransmitter that is involved in the development of seizures and neuropathic pain. It has also been shown to increase the levels of GABA, which is an inhibitory neurotransmitter that is involved in the regulation of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine in lab experiments is that it exhibits a wide range of pharmacological properties, which makes it a versatile compound for studying the effects of drugs on the nervous system. However, one limitation is that it has not yet been extensively studied in humans, which makes it difficult to extrapolate its effects to humans.
Orientations Futures
There are several future directions for research on 1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine. One area of research could be to investigate its potential as a treatment for neuropathic pain in humans. Another area of research could be to explore its effects on other neurotransmitter systems, such as the serotonergic and dopaminergic systems. Additionally, further studies could be conducted to elucidate its mechanism of action and to identify any potential side effects or toxicity.
Méthodes De Synthèse
The synthesis of 1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine involves the reaction of 4-chloroacetophenone with thiosemicarbazide in the presence of sodium hydroxide. The resulting product is then reacted with 4-methylpiperazine in the presence of acetic acid to yield the final compound. The purity of the compound can be improved by recrystallization from ethanol.
Propriétés
Numéro CAS |
159298-83-6 |
|---|---|
Nom du produit |
1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine |
Formule moléculaire |
C13H17ClN2S |
Poids moléculaire |
268.81 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-1-(4-methylpiperazin-1-yl)ethanethione |
InChI |
InChI=1S/C13H17ClN2S/c1-15-6-8-16(9-7-15)13(17)10-11-2-4-12(14)5-3-11/h2-5H,6-10H2,1H3 |
Clé InChI |
XOWUCQOFMKHAOW-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=S)CC2=CC=C(C=C2)Cl |
SMILES canonique |
CN1CCN(CC1)C(=S)CC2=CC=C(C=C2)Cl |
Synonymes |
1-[2-(4-Chlorophenyl)ethanethioyl]-4-methylpiperazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![[(2R,4R,5S,6R)-3,3,4,5-tetrahydroxy-2-propoxy-6-[[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B135464.png)
